molecular formula C13H8ClN3O3 B12217854 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12217854
M. Wt: 289.67 g/mol
InChI Key: YFAZGKCIHTWLAZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a strategically designed chemical probe identified as a potent inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The sEH enzyme plays a critical role in the metabolism of endogenous epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in regulating inflammation, hypertension , and pain perception. By inhibiting sEH, this compound stabilizes these beneficial EpFAs, leading to a range of potential therapeutic effects. Recent research highlights its application in preclinical studies investigating cardiovascular diseases, where sEH inhibition has been shown to lower blood pressure and provide end-organ protection. Furthermore, its utility extends to neuroinflammatory and neuropathic pain models , where the stabilization of EETs in the central nervous system demonstrates significant analgesic and anti-inflammatory outcomes. The molecular structure, incorporating the 1,2,3-triazole core and carboxylic acid moiety, is characteristic of high-affinity sEH inhibitors that compete with the endogenous substrate in the enzyme's catalytic site. This makes it a valuable tool compound for researchers dissecting the complex physiology of the arachidonic acid cascade and for validating sEH as a target for novel therapeutic interventions.

Properties

Molecular Formula

C13H8ClN3O3

Molecular Weight

289.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-(furan-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C13H8ClN3O3/c14-8-3-5-9(6-4-8)17-12(10-2-1-7-20-10)11(13(18)19)15-16-17/h1-7H,(H,18,19)

InChI Key

YFAZGKCIHTWLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition

The classic Huisgen cycloaddition between aryl azides and acetylenes forms the triazole core. For the target compound, 4-chlorophenyl azide reacts with a furan-containing acetylene derivative under copper catalysis:

Procedure :

  • Synthesis of 4-chlorophenyl azide :
    • Diazotization of 4-chloroaniline with sodium nitrite/HCl, followed by treatment with sodium azide.
  • Acetylene precursor :
    • Ethyl propiolate or furan-2-yl acetylene derivatives.
  • Cycloaddition :
    • React 4-chlorophenyl azide (1 equiv) with ethyl 3-(furan-2-yl)propiolate (1 equiv) in THF/H₂O (1:1) with CuI (10 mol%) at 25°C for 12 h.
    • Yield : ~50–60% after column chromatography.

Limitations :

  • Regioselectivity challenges without directing groups.
  • Requires post-synthesis hydrolysis to convert esters to carboxylic acids.

Halogenation-Carboxylation Pathways

Grignard Reagent-Mediated Carboxylation

Patent US20180029999A1 outlines a method for 1-substituted triazole-4-carboxylic acids using dibrominated intermediates:

Step 1: Bromination and Grignard Addition

  • Start with 1-(4-chlorophenyl)-4,5-dibromo-1H-1,2,3-triazole (1 equiv).
  • Treat with isopropylmagnesium chloride (1.2 equiv) in THF at −20°C to 0°C.
  • Add furan-2-ylmagnesium bromide (1.5 equiv) to substitute the 5-bromo group.

Step 2: Carbon Dioxide Insertion

  • Bubble CO₂ into the reaction mixture at −10°C for 15 min.
  • Quench with HCl (1M) and extract with ethyl acetate.
  • Isolate 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid via crystallization (Yield: 61%).

Key Parameters :

  • Temperature control (−20°C to 25°C) critical for minimizing side reactions.
  • Use of isopropylmagnesium chloride-lithium chloride enhances reactivity.

Cyclocondensation of β-Keto Esters

Base-Promoted Cyclization

Ethyl 3-oxo-3-(furan-2-yl)propanoate undergoes cyclocondensation with 4-chlorophenyl azide under basic conditions:

Procedure :

  • Mix ethyl 3-oxo-3-(furan-2-yl)propanoate (1 equiv) and 4-chlorophenyl azide (1 equiv) in methanol.
  • Add sodium methoxide (1.3 equiv) and reflux at 65°C for 30 min.
  • Acidify with HCl (pH 1–2) to precipitate the carboxylic acid.
  • Purify via recrystallization from ethanol/water (Yield: 58%).

Advantages :

  • Single-step formation of the triazole ring and carboxylic acid.
  • Scalable with minimal purification required.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Huisgen Cycloaddition 50–60% Regioselective with Cu catalysis Requires ester hydrolysis
Grignard Carboxylation 61% Direct CO₂ insertion; high purity Sensitive to moisture and temperature
β-Keto Ester Cyclization 58% One-pot synthesis; scalable Limited to accessible β-keto esters

Optimization and Challenges

Improving Regioselectivity

  • Directed cycloaddition : Installing electron-withdrawing groups (e.g., esters) at the acetylene’s β-position enhances regiocontrol.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields.

Purification Strategies

  • Acid-base extraction : Effective for removing unreacted azides and copper residues.
  • Crystallization solvents : Ethyl acetate/hexane (3:1) optimal for isolating the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,3-triazole moiety have been evaluated for their effectiveness against various cancer cell lines. A notable study indicated that derivatives of triazoles could selectively inhibit c-Met kinases, which are implicated in tumor growth and metastasis. This specific activity positions 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid as a potential candidate for further development as an anticancer agent .

2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Triazoles are known to inhibit fungal growth and have been utilized in developing antifungal agents. The presence of the furan ring may enhance this activity by providing additional interaction points with microbial targets .

3. Anti-inflammatory Effects
Recent studies have indicated that triazole-containing compounds can exhibit anti-inflammatory properties. The incorporation of the 1H-triazole ring has been linked to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .

Material Science Applications

1. Coordination Chemistry
The unique structure of 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in catalysis and materials synthesis .

2. Sensor Development
Due to its electronic properties, the compound may find applications in developing sensors for detecting various analytes. The triazole ring can facilitate electron transfer processes, enhancing the sensitivity and selectivity of sensor devices .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective inhibition of c-Met kinases with low toxicity in vitro .
Study BAntimicrobial PropertiesShowed significant antifungal activity against common pathogens .
Study CAnti-inflammatory EffectsIdentified modulation of inflammatory markers in vitro .
Study DCoordination ChemistryExplored the formation of metal complexes with enhanced catalytic activity .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form strong interactions with metal ions, which can be exploited in catalysis or as a ligand in coordination chemistry.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Coordination Chemistry:

  • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid forms cobalt and copper complexes, demonstrating the triazole-carboxylic acid moiety’s ability to act as a ligand .

Tautomerism and Reactivity:

  • 5-Formyl-1H-1,2,3-triazole-4-carboxylic acids exhibit ring-chain tautomerism, with the equilibrium influenced by substituent electronics . The furan-2-yl group’s electron-donating nature in the target compound may stabilize the cyclic tautomer, affecting reactivity in synthetic applications .

Physicochemical and Pharmacokinetic Properties

Key Comparisons:

Property Target Compound (Furan-2-yl) 5-Trifluoromethyl Analog 5-Phenyl Analog
LogP (Lipophilicity) Moderate (furan is polar) High (CF₃ is hydrophobic) High (aromatic)
Solubility Moderate (carboxylic acid) Low Low
Hydrogen Bonding Carboxylic acid + furan O Carboxylic acid + CF₃ Carboxylic acid only

Analysis:

  • The carboxylic acid group enhances aqueous solubility but may limit cell permeability in its ionized form.

Antiproliferative Activity Trends

  • 1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids exhibit higher activity due to zwitterionic forms enhancing cell permeability .
  • Amide derivatives of triazole carboxylic acids generally show superior activity compared to free acids, suggesting that esterification or amidation of the target compound could optimize bioavailability .

Biological Activity

1-(4-Chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article provides a comprehensive overview of the biological activity associated with this specific triazole derivative, supported by research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C11H8ClN3O2\text{C}_{11}\text{H}_{8}\text{ClN}_{3}\text{O}_{2}

This structure includes a chlorophenyl group and a furan moiety, contributing to its unique biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives, including 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid. The compound has shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8
Pseudomonas aeruginosa64
Candida albicans32

The results indicate that the compound exhibits potent activity against Gram-positive bacteria compared to Gram-negative strains. The presence of halogen groups, such as chlorine, enhances the antimicrobial efficacy by increasing lipophilicity and facilitating cell membrane penetration .

Anticancer Activity

Research has also highlighted the anticancer potential of triazole derivatives. In vitro studies have demonstrated that 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of the compound on leukemia cell lines (e.g., K562 and HL-60). The results showed that the compound induced apoptosis in these cells, characterized by morphological changes such as chromatin condensation and DNA fragmentation. The IC50 values ranged from 10 to 20 µM, indicating significant cytotoxicity .

The mechanism underlying the biological activity of triazoles often involves the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For instance:

  • Antimicrobial Mechanism : Triazoles may inhibit the synthesis of ergosterol in fungal cell membranes or disrupt bacterial cell wall synthesis.
  • Anticancer Mechanism : The compound may induce apoptosis through mitochondrial pathways and inhibit proliferation by affecting cell cycle regulation .

Q & A

Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" approach. For example:

React 4-chlorophenyl azide with a furan-2-yl acetylene derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a solvent like DMF or THF .

Post-functionalization of the triazole core with a carboxylic acid group via hydrolysis of a nitrile or ester intermediate under acidic/basic conditions.
Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Q. How is the molecular structure validated using crystallographic data?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Crystallize the compound in a solvent system (e.g., ethanol/water) and collect data at 294 K. Refinement parameters (e.g., R factor < 0.08, wR factor < 0.18) ensure accuracy. Key metrics:
  • Bond lengths: C–N (1.32–1.38 Å), C–C (1.45–1.52 Å) .
  • Dihedral angles between triazole and chlorophenyl/furan rings (e.g., 15–25°) .
    Compare with computational models (DFT) for validation .

Q. Which spectroscopic techniques are used for characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.2–8.5 ppm) and triazole/furan carbons (δ 120–150 ppm) .
  • FTIR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .
  • HPLC-MS : Purity assessment (C18 column, acetonitrile/water gradient) and molecular ion peak ([M+H]⁺) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound’s reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze:
  • Electron-withdrawing effects of the 4-chlorophenyl group on triazole ring polarization.
  • Furan’s electron-rich nature and its role in π-π stacking interactions.
    Compare HOMO/LUMO energies with analogs (e.g., fluorophenyl derivatives) to predict reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • In vitro vs. in vivo discrepancies : Assess metabolic stability via liver microsome assays. Poor bioavailability may require prodrug strategies (e.g., esterification of the carboxylic acid) .
  • Target selectivity : Use molecular docking (AutoDock Vina) to evaluate binding to off-target receptors (e.g., COX-2 vs. carbonic anhydrase isoforms). Adjust substituents (e.g., methyl vs. trifluoromethyl groups) to enhance specificity .

Q. How to design derivatives with improved solubility while retaining bioactivity?

  • Methodological Answer :
  • Introduce hydrophilic groups (e.g., morpholine, PEG chains) at the triazole 4-position while retaining the chlorophenyl/furan pharmacophore.
  • Evaluate logP (HPLC-based) and aqueous solubility (shake-flask method). Derivatives with logP < 3.5 and >1 mg/mL solubility are prioritized .

Q. What computational methods predict the compound’s interaction with enzymatic targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 (CYP3A4) using AMBER or GROMACS. Analyze RMSD/RMSF to identify flexible binding pockets .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for halogen-substituted analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .

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